3-(2-Fluoroethyl)oxane-3-carbaldehyde
Description
Contextualization within Cyclic Ether Chemistry and Fluoroorganic Synthesis
3-(2-Fluoroethyl)oxane-3-carbaldehyde is a substituted tetrahydropyran (B127337) (oxane), a heterocyclic compound class that forms the core of numerous natural products and bioactive molecules. semanticscholar.org The tetrahydropyran (THP) ring is a prevalent scaffold in medicinal chemistry, valued for its stability and its ability to engage in specific hydrogen bonding interactions. semanticscholar.org The synthesis of substituted THPs is a significant area of research, with methods like the Prins cyclization being a powerful technique for their stereoselective construction. semanticscholar.orgorganic-chemistry.org
The compound's other key feature is the fluoroethyl group. The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. The strategic placement of fluorine atoms is a widely used tactic to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Therefore, this compound stands as a hybrid structure, marrying the desirable structural attributes of a cyclic ether with the advantageous physicochemical properties conferred by fluorine.
Rationale for Academic Investigation of this compound
The rationale for investigating this compound stems from its potential as a versatile synthetic intermediate. The aldehyde functional group is highly reactive and serves as a gateway for a multitude of chemical transformations. vulcanchem.com It can readily participate in nucleophilic additions, condensation reactions, and oxidations/reductions to build more complex molecular architectures. vulcanchem.comnih.gov
Specifically, the combination of the reactive aldehyde, the stable oxane ring, and the modulating fluoroethyl group makes this compound an attractive building block for creating novel chemical libraries. These libraries could be screened for biological activity in various therapeutic areas. The investigation of such molecules is often driven by the search for new active pharmaceutical ingredients (APIs), where the unique spatial arrangement and electronic properties of the fluoroethylated oxane scaffold could lead to novel interactions with biological targets.
Scope and Objectives of Scholarly Inquiry on the Compound
The primary objectives of scholarly inquiry into a compound like this compound would encompass several key areas:
Synthetic Methodology Development: A major focus would be on establishing efficient and stereoselective routes to the molecule and its derivatives. Research would likely explore adaptations of known reactions for tetrahydropyran synthesis, such as intramolecular cyclizations or Prins-type reactions, to incorporate the fluoroethyl substituent. organic-chemistry.orgorganic-chemistry.org
Reaction Profiling: A thorough investigation of the aldehyde group's reactivity would be crucial. This includes its participation in fundamental organic reactions like Wittig reactions, Grignard additions, and reductive aminations to understand its utility as a synthetic linchpin.
Probing Structure-Activity Relationships (SAR): By synthesizing a series of derivatives from this core structure, researchers could systematically study how modifications affect biological activity. This is a fundamental practice in medicinal chemistry for optimizing lead compounds.
Intermediate for Complex Synthesis: The compound could serve as a key intermediate in the total synthesis of complex natural products or designed molecules with potential pharmaceutical applications. For instance, similar aldehyde-bearing heterocycles are crucial in building fused heterocyclic systems. nih.gov
Detailed Research Findings
While direct experimental data for this compound is not widely available in peer-reviewed literature, its properties can be inferred from its constituent parts and from data on analogous compounds.
Physicochemical Properties
The table below presents the known identifiers for this compound alongside data for a structurally similar, commercially available difluoro-analogue, which can provide insight into the expected physical state and characteristics.
| Property | This compound | 3-(2,2-difluoroethyl)oxane-3-carbaldehyde (Analogue) |
| Molecular Formula | C₈H₁₃FO₂ | C₈H₁₂F₂O₂ |
| Molecular Weight | 160.19 g/mol | 178.18 g/mol |
| CAS Number | 1936238-86-6 | 1936238-87-7 shachemlin.combldpharm.com |
| Physical State | Predicted: Liquid or low-melting solid | Data not available |
| Boiling Point | Data not available | Data not available |
| InChI Key | Predicted from structure | GBNSWXKSRDNEIW-UHFFFAOYSA-N shachemlin.com |
This table is interactive. Click on headers to sort.
Synthetic Approaches
The synthesis of substituted tetrahydropyrans is a well-explored field of organic chemistry. Based on established methods, a plausible synthetic strategy for this compound could involve an intramolecular reaction. One common approach involves the cyclization of δ-halocarbanions onto aldehydes, which can produce highly substituted tetrahydropyrans with good stereoselectivity. organic-chemistry.org Another powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a 4-hydroxytetrahydropyran. organic-chemistry.org
The table below outlines potential reaction types that could be explored for the synthesis of this target molecule.
| Reaction Type | Description | Key Features |
| Prins Cyclization | An acid-catalyzed cyclization between a homoallylic alcohol and an aldehyde. semanticscholar.org | Can create multiple stereocenters in a single step; mild reaction conditions are often possible. |
| Intramolecular Halo-etherification | Cyclization of an unsaturated alcohol initiated by an electrophilic halogen source. | Provides access to halogenated intermediates that can be further modified. |
| Intramolecular Aldol (B89426) Addition | Ring closure of a linear dialdehyde (B1249045) or keto-aldehyde to form a cyclic hemiacetal or aldol product. | A classic carbon-carbon bond-forming reaction for ring synthesis. |
| δ-Halocarbanion Cyclization | Generation of a carbanion from a precursor which then cyclizes intramolecularly onto an aldehyde. organic-chemistry.org | Effective for creating substituted rings with high diastereoselectivity. organic-chemistry.org |
This table is interactive. Click on headers to sort.
Structure
3D Structure
Properties
Molecular Formula |
C8H13FO2 |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
3-(2-fluoroethyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C8H13FO2/c9-4-3-8(6-10)2-1-5-11-7-8/h6H,1-5,7H2 |
InChI Key |
MLBUBPDAHNHVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CCF)C=O |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Approaches for 3 2 Fluoroethyl Oxane 3 Carbaldehyde Synthesis
Key Disconnections and Identification of Precursor Synthons
A retrosynthetic analysis of 3-(2-Fluoroethyl)oxane-3-carbaldehyde commences by simplifying the target molecule through logical bond cleavages, leading to readily available or synthetically accessible starting materials. The primary disconnections for this target molecule are centered around the formation of the oxane ring and the construction of the sterically hindered quaternary carbon at the C3 position.
Primary Disconnections:
A logical primary disconnection involves the aldehyde functionality, which is often synthetically derived from a more stable precursor such as a primary alcohol or an ester. This functional group interconversion (FGI) leads to precursor 1 , a 3-(2-fluoroethyl)-3-(hydroxymethyl)oxane.
Further disconnection of the oxane ring in precursor 1 can be envisioned through the cleavage of a C-O bond. This is a common strategy in the synthesis of cyclic ethers and typically points towards an acyclic diol precursor, 2 . This leads to a key intermediate, a substituted 1,5-diol.
The core of the synthetic challenge lies in the formation of the C3 quaternary center. A powerful strategy for the formation of such centers is the malonic ester synthesis. uobabylon.edu.iqwikipedia.orgopenochem.org This approach allows for the sequential introduction of two alkyl groups to a central carbon atom. Therefore, a disconnection of the two C-C bonds at the C3 position of the diol 2 leads to diethyl malonate (3 ) as a foundational building block, along with synthons representing the fluoroethyl group and the propanol (B110389) side chain.
The corresponding synthetic equivalents for these synthons would be a 2-fluoroethyl halide or tosylate (4 ) and a protected 3-halo-1-propanol (5 ).
Retrosynthetic Pathway:
| Target Molecule/Intermediate | Key Disconnection | Precursor Synthon/Molecule |
| This compound | Functional Group Interconversion (FGI) | 3-(2-Fluoroethyl)-3-(hydroxymethyl)oxane (1 ) |
| 3-(2-Fluoroethyl)-3-(hydroxymethyl)oxane (1 ) | C-O bond (Oxane ring) | 2-(2-Fluoroethyl)-2-(hydroxymethyl)pentane-1,5-diol (2 ) |
| 2-(2-Fluoroethyl)-2-(hydroxymethyl)pentane-1,5-diol (2 ) | C-C bonds at C3 | Diethyl malonate (3 ), 2-Fluoroethyl synthon, 3-Hydroxypropyl synthon |
Assessment of Synthetic Feasibility and Challenges Associated with the Oxane Ring and Fluoroethyl Moiety
The feasibility of the proposed synthetic pathway hinges on the successful execution of several key transformations, each with its own set of challenges.
Construction of the 3,3-Disubstituted Oxane Ring:
The formation of the six-membered oxane ring, also known as a tetrahydropyran (B127337), is a well-established transformation. organic-chemistry.orgresearchgate.net The proposed intramolecular cyclization of the diol precursor 2 is a viable approach. This can typically be achieved under acidic conditions or through the conversion of one of the hydroxyl groups into a good leaving group followed by intramolecular Williamson ether synthesis. A significant challenge in this step is the potential for competing side reactions, such as intermolecular etherification or elimination, which can be mitigated by using high-dilution conditions.
Introduction of the 2-Fluoroethyl Moiety:
The introduction of the 2-fluoroethyl group can be accomplished through the alkylation of the malonic ester enolate with a suitable 2-fluoroethylating agent, such as 2-fluoroethyl tosylate. nih.gov The reactivity of such agents is generally high. nih.gov However, the handling of fluorinating agents and the potential for elimination side reactions (to form vinyl fluoride) must be carefully considered.
Formation of the Quaternary Center:
The sequential dialkylation of diethyl malonate is a robust method for creating a quaternary carbon center. wikipedia.orglibretexts.org The first alkylation would involve the protected 3-halopropanol, followed by the introduction of the 2-fluoroethyl group. A critical aspect is to ensure complete mono-alkylation before the second alkylation to avoid the formation of undesired byproducts. The choice of base and reaction conditions is crucial to control the alkylation steps effectively.
Synthetic Methodologies for 3 2 Fluoroethyl Oxane 3 Carbaldehyde
Development of Novel Synthetic Pathways
The creation of the 3,3-disubstituted oxane core of 3-(2-Fluoroethyl)oxane-3-carbaldehyde can be approached through various strategic plans, primarily categorized as linear or convergent synthesis. Each strategy offers distinct advantages and challenges in assembling the target molecule.
Linear Synthesis: A linear synthesis involves the sequential construction of the target molecule, where each step builds upon the previous one. chemistnotes.comdifferencebetween.com In this approach, a pre-existing oxane derivative would serve as the starting material, followed by the sequential introduction of the formyl and 2-fluoroethyl groups at the C3 position. A hypothetical linear sequence might begin with an oxane-3-carboxylate ester. The first key step would be the α-alkylation of the corresponding enolate with a 2-fluoroethylating agent, such as 2-fluoroethyl iodide or tosylate. The subsequent step would involve the reduction of the ester functionality to a primary alcohol, followed by a controlled oxidation to furnish the desired aldehyde.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Reactants are added sequentially in a step-by-step manner to build the final molecule. chemistnotes.com | Conceptually straightforward planning. pediaa.com | Overall yield drops significantly with each step; can be lengthy and inefficient. differencebetween.comwikipedia.org |
| Convergent Synthesis | Key fragments of the molecule are synthesized independently and then combined. chemistnotes.comwikipedia.org | Higher overall efficiency and yield; fewer steps in the longest sequence; minimizes waste. differencebetween.compediaa.com | Requires more complex initial planning to identify suitable fragments and coupling reactions. pediaa.com |
Cascade reactions, also known as domino or tandem reactions, involve two or more consecutive transformations in which the subsequent reaction is a result of the functionality formed in the previous step. nih.gov These processes are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single operation without isolating intermediates.
A potential cascade strategy for synthesizing the 3,3-disubstituted oxane core could involve an intramolecular oxa-Michael addition followed by an electrophilic trapping. For instance, a δ-hydroxy-α,β-unsaturated aldehyde could undergo an intramolecular cyclization to form a cyclic hemiacetal, which could then be functionalized. More advanced cascade reactions leading to highly functionalized tetrahydropyrans have been developed, such as the Mukaiyama-Michael cascade reaction, which proceeds through an oxocarbenium ion intermediate. nih.govacs.org
One-pot syntheses combine multiple reaction steps in a single flask, often with the sequential addition of reagents, to improve efficiency and reduce waste. nih.gov An organocatalytic one-pot Michael/Henry/ketalization sequence has been successfully employed to generate highly functionalized tetrahydropyrans with multiple stereocenters. nih.govacs.orgacs.org A similar strategy could be envisioned where a Michael acceptor is first reacted with a nucleophile to introduce one substituent, followed by the addition of a second electrophile to install the second C3 substituent before or during the ring-closing step. Such methods offer significant advantages in terms of operational simplicity and resource efficiency. nih.gov
Exploration of Catalytic Approaches in the Synthesis of this compound
Catalysis is central to modern organic synthesis, offering pathways to perform reactions with high efficiency, selectivity, and sustainability. Both organocatalysis and metal-catalysis provide powerful tools that could be applied to the synthesis of this compound.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. rsc.org For the target molecule, organocatalysis could be instrumental in several key transformations.
The enantioselective α-alkylation of aldehydes is a well-established application of enamine catalysis, often using chiral secondary amines like proline derivatives. princeton.edu A strategy could involve the direct α-fluoroethylation of a larger aldehyde precursor that already contains the backbone needed for oxane ring formation. Synergistic catalysis, combining enamine catalysis with other catalytic cycles like photoredox catalysis, can generate highly electrophilic alkyl radicals from precursors, enabling their coupling with aldehydes. princeton.edu
Furthermore, organocatalysts are effective in promoting cascade reactions that form cyclic ethers. rsc.orgrsc.org For example, bifunctional catalysts like quinine-based squaramides can direct complex sequences such as Michael/Henry/ketalization to produce highly substituted tetrahydropyrans in a single pot with excellent stereocontrol. nih.govacs.org Such a catalyst could potentially be used to construct the oxane ring and set the stereochemistry of the quaternary center simultaneously. Aldehydes themselves can also act as organocatalysts, often by forming temporary tethers to bring reactants together and facilitate intramolecular reactions. rsc.orgrsc.org
Transition-metal catalysis offers a diverse array of reactions for forming C-C bonds and introducing functionalities like fluorine. The construction of the all-carbon quaternary center at the C3 position is a significant synthetic hurdle where metal catalysis excels. thieme-connect.deresearchgate.net
C-C Bond Formation: Transition-metal-catalyzed cross-coupling reactions are a powerful method for creating C(sp³)–C(sp³) bonds to form quaternary centers. thieme-connect.deresearchgate.net Catalysts based on nickel, iron, and copper have been developed for the coupling of tertiary alkyl electrophiles with primary or secondary alkyl partners. thieme-connect.deresearchgate.net For instance, a nickel-catalyzed reductive cross-coupling could potentially join an oxane precursor bearing a leaving group at the C3 position with a 2-fluoroethyl nucleophile or vice versa. Iron-catalyzed cross-electrophile coupling, proceeding through a biomimetic SH2 mechanism, offers an alternative pathway that avoids challenges like β-hydride elimination often encountered with tertiary alkyl substrates. princeton.edu
Fluorine Introduction: While direct catalytic fluorination of unactivated C-H bonds is possible, a more common and predictable method for introducing the 2-fluoroethyl group involves nucleophilic substitution. A precursor molecule containing a hydroxyethyl (B10761427) group at the C3 position could be synthesized first. The hydroxyl group can then be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent nucleophilic substitution with a fluoride (B91410) source (e.g., potassium fluoride with a phase-transfer catalyst) would yield the desired fluoroethyl moiety. The synthesis of 2-[¹⁸F]fluoroethyl tosylate for PET imaging serves as a well-established precedent for this type of transformation, where 1,2-ethylene glycol-bis-tosylate is reacted with a fluoride source. rsc.orgnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is a critical step in developing a viable synthetic route, aiming to maximize product yield and purity while minimizing costs and environmental impact. researchgate.netnumberanalytics.com For a key transformation, such as a hypothetical metal-catalyzed cross-coupling to form the C3 quaternary center, several parameters would need to be systematically varied. acs.org
Key parameters for optimization include:
Catalyst and Ligand: The choice of the transition metal (e.g., Ni, Fe, Cu) and the coordinating ligand is crucial. Ligands can influence the catalyst's stability, activity, and selectivity.
Solvent: The solvent can affect reactant solubility, catalyst stability, and reaction rate. A screening of different solvents (e.g., THF, dioxane, toluene, DMF) would be necessary.
Temperature: Reaction temperature directly impacts the reaction rate but can also lead to side reactions or catalyst decomposition if too high. deskera.com
Base or Additives: Many cross-coupling reactions require a base to facilitate the catalytic cycle. The nature and amount of the base can be critical.
A design of experiments (DoE) approach could be employed to efficiently explore the interplay between these variables and identify the optimal conditions. numberanalytics.com
The following table represents a hypothetical optimization study for a nickel-catalyzed coupling of an oxane-based electrophile with a fluoroethyl nucleophile.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | NiCl₂(dppp) (5) | dppp (B1165662) | THF | 25 | 45 |
| 2 | NiCl₂(dppp) (5) | dppp | THF | 60 | 68 |
| 3 | NiCl₂(dppp) (5) | dppp | Dioxane | 60 | 75 |
| 4 | NiCl₂(dppp) (5) | SIPr | Dioxane | 60 | 82 |
| 5 | NiCl₂(dppp) (2) | SIPr | Dioxane | 60 | 79 |
| 6 | NiCl₂(dppp) (5) | SIPr | Toluene | 80 | 65 |
| 7 | NiCl₂(dppp) (5) | SIPr | Dioxane | 60 | 82 |
This table is illustrative and based on general principles of reaction optimization. dppp = 1,3-Bis(diphenylphosphino)propane, SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride.
Through such systematic optimization, reaction conditions can be fine-tuned to achieve a robust and efficient synthesis, enhancing both the yield and purity of the final product, this compound. researchgate.netacs.org
Green Chemistry Principles in the Preparation of the Compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles provide a framework for chemists to design and execute chemical reactions in a way that minimizes their environmental footprint.
Atom Economy: A core principle of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. jocpr.comwordpress.com In a hypothetical synthesis of this compound, this would involve selecting reactions that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing the generation of byproducts. For instance, addition and cycloaddition reactions are inherently more atom-economical than elimination or substitution reactions that generate stoichiometric byproducts. nih.gov
Use of Renewable Feedstocks: The sourcing of starting materials from renewable resources is a key aspect of sustainable chemistry. nih.gov For the synthesis of this compound, this could involve utilizing bio-based platform chemicals derived from biomass, such as carbohydrates or lignin, as precursors for the oxane ring or the fluoroethyl side chain. nrel.gov This approach reduces the reliance on petrochemical feedstocks and contributes to a more circular economy.
Use of Greener Solvents: The choice of solvent can have a significant impact on the environmental profile of a chemical process. nih.gov Green chemistry encourages the use of safer, non-toxic, and biodegradable solvents, or ideally, the elimination of solvents altogether. For the preparation of this compound, this could involve employing water, supercritical fluids like CO2, or ionic liquids as reaction media in place of traditional volatile organic compounds (VOCs). nih.gov
Energy Efficiency: Reducing the energy consumption of chemical processes is another important green chemistry principle. jddhs.com This can be achieved through the use of catalysis to lower reaction temperatures and pressures, or by employing energy-efficient heating methods such as microwave irradiation. mdpi.com For the synthesis of this compound, a comparative analysis of the energy requirements for different synthetic routes would be essential in selecting the most sustainable option.
Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused. nih.gov Catalytic approaches can also lead to higher selectivity and milder reaction conditions. In the synthesis of this compound, employing a recyclable heterogeneous catalyst for a key transformation step could significantly improve the greenness of the process. buecher.de
Waste Prevention: The overarching principle of green chemistry is the prevention of waste. nih.gov By designing synthetic routes that are highly efficient and minimize the formation of byproducts, the need for costly and environmentally damaging waste treatment is reduced. A well-designed synthesis of this compound would aim for high yields and selectivity to prevent the generation of waste.
The following table provides a hypothetical comparison of a "traditional" versus a "greener" synthetic approach for a key step in the formation of a precursor to this compound, illustrating the potential improvements in green metrics.
| Metric | Traditional Approach (e.g., Wittig Reaction) | Greener Approach (e.g., Catalytic Cross-Metathesis) |
| Atom Economy | Low to moderate (due to phosphine (B1218219) oxide byproduct) | High (generates a volatile byproduct) |
| Solvent | Often requires anhydrous organic solvents (e.g., THF, Toluene) | Can be performed in greener solvents or even solvent-free |
| Reagents | Stoichiometric amounts of phosphonium (B103445) ylide | Catalytic amount of a recyclable catalyst |
| Energy Input | May require heating | Often proceeds at milder temperatures |
| Waste | Stoichiometric phosphine oxide waste | Minimal catalyst waste (recyclable) |
By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.
Advanced Structural Elucidation of 3 2 Fluoroethyl Oxane 3 Carbaldehyde
Spectroscopic Techniques for Comprehensive Structural Assignment
Spectroscopic analysis is fundamental to the structural elucidation of 3-(2-Fluoroethyl)oxane-3-carbaldehyde, with each technique offering unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all atoms.
¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to the different hydrogen environments in the molecule. The aldehyde proton characteristically appears as a singlet at approximately 9.6 ppm. The protons of the fluoroethyl group exhibit complex splitting patterns due to both geminal and vicinal H-H coupling, as well as coupling to the fluorine atom. The protons on the oxane ring appear in the region of 1.5 to 4.0 ppm, with their chemical shifts and multiplicities providing information about their relative positions and the conformation of the ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. The aldehyde carbonyl carbon is readily identified by its characteristic downfield shift to around 200 ppm. The quaternary carbon at the 3-position of the oxane ring, bonded to the aldehyde and fluoroethyl groups, appears around 50-60 ppm. The carbons of the fluoroethyl group show the influence of the electronegative fluorine atom, with the carbon directly bonded to fluorine appearing at approximately 80-85 ppm (with C-F coupling) and the adjacent methylene (B1212753) carbon at aorund 30-35 ppm. The carbons of the oxane ring resonate in the 20-70 ppm range.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY/HMBC) |
| Aldehyde (-CHO) | 9.6 (s) | 201.5 | HMBC to C3, C2, C4, CH₂CH₂F |
| C2/C6 (Oxane, -OCH₂-) | 3.7-3.9 (m) | 65.8 | COSY to C3-CH₂, C5-CH₂ |
| C4/C5 (Oxane, -CH₂-) | 1.6-1.9 (m) | 25.4 | COSY to C2/C6-CH₂, C3-CH₂ |
| C3 (Quaternary) | - | 55.2 | HMBC to all adjacent protons |
| Fluoroethyl (-CH₂CH₂F) | 2.1 (t) | 33.1 | COSY to -CH₂F, HMBC to C3 |
| Fluoroethyl (-CH₂F) | 4.6 (dt) | 82.5 (d, J=170 Hz) | COSY to -CH₂, HMBC to C3 |
Note: s = singlet, d = doublet, t = triplet, dt = doublet of triplets, m = multiplet. Chemical shifts and coupling constants are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorption bands indicative of the aldehyde and fluoroalkane moieties.
A prominent and sharp absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. vscht.cz The presence of the aldehyde is further confirmed by two weaker bands in the 2720-2820 cm⁻¹ region corresponding to the C-H stretch of the aldehyde proton. vscht.cz The C-F bond of the fluoroethyl group gives rise to a strong absorption in the 1000-1100 cm⁻¹ range. The C-O-C stretching vibration of the oxane ring is also expected to produce a strong band in the fingerprint region, typically around 1100-1200 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch | 1725 | Strong, Sharp |
| Aldehyde (C-H) | Stretch | 2720, 2820 | Medium |
| Fluoroalkane (C-F) | Stretch | 1050 | Strong |
| Oxane (C-O-C) | Stretch | 1150 | Strong |
| Alkyl (C-H) | Stretch | 2850-2960 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is employed to determine the molecular weight and to gain further structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₃FO₂. bldpharm.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (160.19 g/mol ). bldpharm.com Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da), the fluoroethyl group (CH₂CH₂F, 47 Da), or cleavage of the oxane ring. The resulting fragment ions provide corroborating evidence for the proposed structure.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)
While spectroscopic methods provide the connectivity of the molecule, X-ray crystallography, if a suitable single crystal can be obtained, would offer the definitive determination of its three-dimensional structure in the solid state. This technique would unambiguously establish the absolute stereochemistry at the chiral center (C3) and provide precise bond lengths, bond angles, and torsional angles. This information is crucial for understanding the preferred conformation of the oxane ring and the spatial arrangement of the fluoroethyl and carbaldehyde substituents.
High-Resolution Spectrometry for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula. By measuring the mass-to-charge ratio of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental composition. For C₈H₁₃FO₂, the calculated exact mass would be compared to the experimentally measured mass. A close match (within a few ppm) provides definitive proof of the molecular formula, distinguishing it from other potential isomers.
Computational Verification of Proposed Molecular Structures
Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful complementary tool for structural verification. nih.gov By creating a theoretical model of this compound, it is possible to calculate various properties and compare them with experimental data.
These calculations can predict NMR chemical shifts and coupling constants, which can then be correlated with the experimental NMR data to support the structural assignment. nih.gov Furthermore, computational methods can be used to predict the vibrational frequencies of the molecule, aiding in the assignment of bands in the experimental IR spectrum. nih.gov Conformational analysis can also be performed to determine the lowest energy conformation of the molecule, providing insights into its three-dimensional shape that can be compared with data from X-ray crystallography, if available.
Reactivity Profile and Mechanistic Investigations of 3 2 Fluoroethyl Oxane 3 Carbaldehyde
Aldehyde Group Reactivity: Nucleophilic Additions, Condensations, and Redox Transformations
The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its participation in a variety of condensation and redox reactions. In 3-(2-Fluoroethyl)oxane-3-carbaldehyde, the aldehyde is situated on a quaternary carbon, which introduces significant steric hindrance that can influence its reactivity compared to less substituted aldehydes. acs.orgchemistrysteps.comlibretexts.orglibretexts.org
Nucleophilic Additions:
The electron-deficient carbonyl carbon of the aldehyde is a prime target for nucleophiles. libretexts.orglibretexts.org Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. pressbooks.pubjackwestin.com However, the steric bulk imposed by the oxane ring and the fluoroethyl group at the α-position can be expected to decrease the rate of nucleophilic attack. acs.orglibretexts.org For instance, the reaction of sterically hindered aldehydes with nucleophiles often requires more forcing conditions or the use of specific catalysts to overcome the steric hindrance. acs.org
A general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is then protonated to yield the final product. libretexts.orgpressbooks.pub
Condensation Reactions:
Aldol (B89426) and related condensation reactions are fundamental carbon-carbon bond-forming reactions of aldehydes. fiveable.meorganicchemistrydata.orgmasterorganicchemistry.comlibretexts.org These reactions typically proceed through the formation of an enolate intermediate. However, this compound lacks α-hydrogens and therefore cannot form an enolate itself. It can, however, act as an electrophilic partner in crossed-aldol reactions with other enolizable carbonyl compounds. organicchemistrydata.orgmasterorganicchemistry.comlibretexts.org In such reactions, a base would deprotonate the α-carbon of the reaction partner, and the resulting enolate would then attack the carbonyl carbon of this compound. The steric hindrance around the aldehyde would likely influence the feasibility and yield of such reactions. acs.org
Another important class of condensation reactions is the Wittig reaction, which converts aldehydes into alkenes. This reaction is generally tolerant of steric hindrance and would likely be a viable method for transforming the aldehyde group in the target molecule.
Redox Transformations:
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. smolecule.com
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used to convert the aldehyde to the corresponding carboxylic acid, 3-(2-Fluoroethyl)oxane-3-carboxylic acid. smolecule.com
Reduction: A variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), can efficiently reduce the aldehyde to 3-(2-Fluoroethyl)oxane-3-methanol. smolecule.com
The choice of reagent for these transformations would be guided by the desired outcome and the compatibility with the other functional groups in the molecule.
Table 1: Predicted Reactivity of the Aldehyde Group
| Reaction Type | Reagents/Conditions | Predicted Product | Notes |
|---|---|---|---|
| Nucleophilic Addition | HCN | 3-(2-Fluoroethyl)-3-hydroxyoxane-3-carbonitrile | Steric hindrance may slow the reaction. |
| R'OH, H⁺ | 3-(2-Fluoroethyl)-3-(alkoxy)oxan-3-ol (Hemiacetal) | Further reaction to an acetal (B89532) is possible. | |
| Crossed-Aldol Condensation | Enolizable ketone/aldehyde, base | β-hydroxy carbonyl compound | The molecule acts as the electrophile. |
| Wittig Reaction | Ph₃P=CHR' | 3-(2-Fluoroethyl)-3-(alkenyl)oxane | Generally effective for hindered aldehydes. |
| Oxidation | KMnO₄ or CrO₃ | 3-(2-Fluoroethyl)oxane-3-carboxylic acid | Standard oxidation of aldehydes. |
| Reduction | NaBH₄ or LiAlH₄ | 3-(2-Fluoroethyl)oxane-3-methanol | Standard reduction of aldehydes. |
Oxane Ring Reactivity: Stability, Ring-Opening Reactions, and Rearrangements
The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing an oxygen atom. Generally, these rings are relatively stable due to minimal ring strain. libretexts.org However, the presence of substituents can influence their reactivity. acs.org
Stability:
The oxane ring in this compound is expected to be stable under neutral and basic conditions. The chair conformation is the most stable arrangement for six-membered rings, minimizing torsional and steric strain. libretexts.org The substituents at the 3-position will occupy either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize 1,3-diaxial interactions.
Ring-Opening Reactions:
While generally stable, the oxane ring can undergo cleavage under harsh acidic conditions. acs.org Protonation of the ether oxygen would make it a good leaving group, and subsequent nucleophilic attack could lead to ring opening. The regioselectivity of such a reaction would depend on the nature of the nucleophile and the substitution pattern of the ring. For this compound, nucleophilic attack would likely occur at the less substituted C6 or C2 positions.
Rearrangements:
Rearrangements involving the oxane ring are not common under normal conditions. However, under specific catalytic conditions or with the generation of reactive intermediates, rearrangements could be induced. For instance, Lewis acid-catalyzed rearrangements of substituted cyclic ethers have been reported to yield novel carbocyclic frameworks. nih.govnih.gov The specific rearrangement pathways for this compound would require dedicated experimental and computational investigation.
Reactivity of the Fluoroethyl Moiety: Carbon-Fluorine Bond Transformations and Neighboring Group Effects
The fluoroethyl group introduces a strong carbon-fluorine (C-F) bond and the potential for interesting electronic effects on the reactivity of the molecule.
Carbon-Fluorine Bond Transformations:
The C-F bond is one of the strongest single bonds in organic chemistry and is generally unreactive. nih.gov Cleavage of this bond, known as C-F bond activation, typically requires harsh conditions or the use of specific catalysts, such as transition metals or strong Lewis acids. nih.govrsc.orgrsc.orgfrontiersin.orgnih.gov Therefore, under most synthetic conditions, the C-F bond in this compound is expected to remain intact.
Neighboring Group Effects:
The fluorine atom, being highly electronegative, can exert a significant inductive effect, withdrawing electron density from the adjacent carbon atoms. This can influence the reactivity of nearby functional groups. More interestingly, the fluoroethyl group has the potential to participate in neighboring group participation (NGP). wikipedia.orgdalalinstitute.comlibretexts.orgwpmucdn.commit.edu If a carbocation were to form at a position β to the fluorine, the fluorine's lone pairs could potentially stabilize the positive charge through the formation of a transient fluoronium ion. wikipedia.org This can lead to enhanced reaction rates and retention of stereochemistry. dalalinstitute.com For example, in a reaction involving the departure of a leaving group from the carbon atom of the fluoroethyl group, the ether oxygen of the oxane ring could also act as a neighboring group, potentially leading to complex reaction pathways.
Stereochemical Implications of Reactions Involving this compound
The 3-position of the oxane ring in this compound is a stereocenter. This means the molecule is chiral and can exist as a pair of enantiomers. Any reaction occurring at the aldehyde or involving the substituents at the stereocenter will have stereochemical consequences.
When a nucleophile attacks the prochiral carbonyl group, a new stereocenter is formed at the carbonyl carbon. libretexts.org The attack can occur from two different faces (Re or Si), potentially leading to a mixture of diastereomers. The stereochemical outcome of such a reaction will depend on the steric and electronic environment around the carbonyl group and the nature of the nucleophile and reaction conditions. Achieving high diastereoselectivity would likely require the use of chiral reagents or catalysts.
Reactions that proceed with neighboring group participation can also have significant stereochemical implications. As mentioned earlier, NGP often leads to retention of configuration at the reaction center. dalalinstitute.com
Table 2: Potential Stereochemical Outcomes of Reactions
| Reaction | Stereochemical Consideration | Potential Outcome |
|---|---|---|
| Nucleophilic addition to aldehyde | Creation of a new stereocenter | Formation of diastereomers |
| Reactions at the fluoroethyl group | Neighboring group participation | Retention of configuration |
| Reactions involving the oxane ring | Conformation of the ring | Diastereoselectivity influenced by axial/equatorial approach |
Theoretical and Computational Studies of Reaction Mechanisms
Due to the likely novelty of this compound, theoretical and computational studies would be invaluable for predicting its reactivity and understanding the mechanisms of its transformations. nih.govresearchgate.netnih.govsmu.edursc.org
Computational methods, such as density functional theory (DFT), can be used to model the transition states of potential reactions. umn.edu By calculating the geometry and energy of the transition state, chemists can gain insight into the feasibility of a reaction and the factors that influence its rate. umn.eduresearchgate.net
For nucleophilic additions to the aldehyde, transition state analysis could reveal the preferred trajectory of the incoming nucleophile and explain any observed diastereoselectivity. academie-sciences.fr For potential ring-opening reactions or rearrangements, these calculations could help to elucidate the complex bond-breaking and bond-forming processes. researchgate.net The reaction coordinate, which maps the energetic pathway from reactants to products through the transition state, can be calculated to visualize the entire reaction process. nih.govresearchgate.net
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. nih.govresearchgate.net This profile provides crucial information about the thermodynamics and kinetics of the reaction.
The kinetic barrier, or activation energy, is the energy difference between the reactants and the transition state. nih.govacs.org A higher activation energy corresponds to a slower reaction rate. Computational chemistry can be used to predict these barriers for various potential reactions of this compound, allowing for a comparison of the likelihood of different reaction pathways. nih.govacs.org For instance, one could computationally compare the activation energies for nucleophilic attack on the aldehyde versus a potential neighboring group-assisted reaction to predict which process would be more favorable under a given set of conditions.
Table 3: Application of Computational Methods
| Computational Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Geometries, energies, vibrational frequencies | Predicting stable conformations and reaction energetics. |
| Transition State Search | Structure and energy of the highest point on the reaction path | Understanding the kinetic feasibility of reactions. umn.edu |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants and products | Visualizing the mechanism of a reaction step-by-step. nih.gov |
| Solvation Models | Effect of solvent on reaction energies | Predicting reactivity in different solvent environments. |
Absence of Specific Research Data on this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or computational research findings concerning the reactivity profile and mechanistic investigations of this compound were identified. Consequently, a detailed analysis based on Frontier Molecular Orbital (FMO) theory for this particular compound cannot be provided at this time.
Frontier Molecular Orbital (FMO) theory is a powerful tool in predicting the reactivity of chemical compounds. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. A thorough FMO analysis requires specific data, typically obtained through quantum chemical calculations such as Density Functional Theory (DFT), which provides information on the HOMO-LUMO energy gap, orbital coefficients, and visualization of the orbital lobes.
However, for this compound, no such studies appear to be publicly available. The scientific community has not yet published research that would allow for the creation of data tables detailing its FMO properties or a discussion of its reactivity based on these parameters.
While general principles of FMO theory can be applied to qualitatively predict the reactivity of functional groups present in the molecule—namely the aldehyde and the fluoroethyl group attached to a cyclic ether (oxane) ring—any such discussion would be purely speculative without supporting data from dedicated studies. Such an analysis would not meet the standards of a detailed, informative, and scientifically accurate article.
Therefore, section 5.5.3, "Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Prediction," for this compound cannot be developed with the required depth and accuracy due to the current lack of research on this specific compound. Further experimental and computational studies are needed to elucidate its electronic structure and reactivity profile.
Computational Chemistry and Theoretical Analysis of 3 2 Fluoroethyl Oxane 3 Carbaldehyde
Electronic Structure and Molecular Orbital Characteristics
The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 3-(2-Fluoroethyl)oxane-3-carbaldehyde, the interplay between the oxane ring, the aldehyde group, and the fluoroethyl side chain creates a unique electronic environment.
Molecular Orbital (MO) theory provides a powerful framework for describing this electronic structure. The valence molecular orbitals are formed from the linear combination of atomic orbitals of carbon, oxygen, hydrogen, and fluorine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions.
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen atom in the oxane ring and the oxygen of the carbonyl group. The LUMO, conversely, is likely to be localized on the π* antibonding orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Predicted Molecular Orbital Characteristics
| Molecular Orbital | Primary Atomic Orbital Contributions | Energy Level (Illustrative) | Role in Reactivity |
|---|---|---|---|
| HOMO | O (oxane), O (carbonyl) lone pairs | -6.5 eV | Nucleophilic site |
| LUMO | C=O π* | -1.2 eV | Electrophilic site |
| HOMO-1 | C-C, C-O σ bonds | -7.8 eV | Structural integrity |
Conformational Landscape and Energetics of the Oxane Ring and Side Chains
The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. utdallas.edu In this chair form, substituents can occupy either axial or equatorial positions.
For a 3-substituted oxane, the equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions. lumenlearning.com In the case of this compound, both the carbaldehyde and the fluoroethyl groups are at the C3 position. The relative orientation of these groups will be a key determinant of the most stable conformation.
The fluoroethyl side chain also possesses conformational freedom around its C-C bonds. The relative orientation of the fluorine atom with respect to the oxane ring can be described by dihedral angles, with gauche and anti conformations having different energies.
Computational studies on similar substituted cyclic systems have shown that the energy differences between conformers can be on the order of a few kcal/mol. researchgate.netresearchgate.net The global minimum energy conformation will be a balance of minimizing steric hindrance from the substituents on the oxane ring and optimizing the conformation of the flexible side chains.
Table 2: Illustrative Conformational Analysis Data
| Conformer | Oxane Ring Conformation | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 | 75.2 |
| 2 | Chair | Axial | 2.15 | 2.5 |
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
To obtain a quantitative understanding of the properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) and ab initio methods are the most common computational tools for this purpose. scienceopen.comresearchgate.net
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) or larger, are frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. mdpi.comnih.gov Dispersion-corrected functionals are particularly important for accurately describing non-covalent interactions that may influence the conformational preferences. nih.gov
Ab Initio Methods: Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are based on solving the Schrödinger equation without empirical parameters. nih.gov While computationally more demanding, they often provide higher accuracy, especially for calculating interaction energies and reaction barriers. These methods are valuable for benchmarking the results obtained from DFT calculations. nih.gov
A typical computational workflow for this compound would involve:
A conformational search to identify all low-energy conformers.
Geometry optimization of each conformer using a DFT method (e.g., B3LYP/6-311+G(d,p)).
Calculation of vibrational frequencies to confirm that the optimized structures are true minima and to obtain zero-point vibrational energies.
Single-point energy calculations at a higher level of theory (e.g., CCSD(T)/aug-cc-pVTZ) for the most stable conformers to refine their relative energies.
Reactivity Predictions and Interaction Energies with Other Chemical Entities
Quantum chemical calculations can provide significant insights into the reactivity of this compound. The analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential map can identify the most likely sites for nucleophilic and electrophilic attack.
The aldehyde group is a key reactive center. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The carbonyl oxygen is nucleophilic and can be protonated or coordinate to Lewis acids. The presence of the fluoroethyl group may modulate the reactivity of the aldehyde through its electron-withdrawing nature.
Interaction energies with other chemical entities, such as water, metal ions, or the active site of an enzyme, can be calculated to understand intermolecular forces. These calculations typically involve placing the interacting species at various orientations and distances and computing the binding energy. The interaction energy is the difference between the energy of the complex and the sum of the energies of the individual molecules.
Table 3: Predicted Reactivity Indices and Interaction Energies
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 5.3 eV | Indicates moderate kinetic stability |
| Natural Charge on Carbonyl Carbon | +0.45 e | Confirms electrophilic character |
| Proton Affinity of Carbonyl Oxygen | -185 kcal/mol | Measure of basicity |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations can be employed to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
An MD simulation of this compound would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating the system for a period of nanoseconds. Such simulations can provide information on:
Conformational Dynamics: The transitions between different chair and boat conformations of the oxane ring and the rotation of the side chains can be observed and quantified.
Solvent Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation shells and preferential interactions. The polar aldehyde group and the fluorine atom are expected to have specific interactions with polar solvents. wikipedia.org
Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated from the simulation trajectory.
The choice of force field is crucial for the accuracy of MD simulations. Force fields like OPLS-AA or CHARMM are commonly used for organic molecules and are parameterized to reproduce experimental and quantum chemical data. mdpi.com
Derivatization and Functionalization Strategies of 3 2 Fluoroethyl Oxane 3 Carbaldehyde
Transformations of the Aldehyde Functionality into Other Carbonyl Derivatives or Alcohols
The aldehyde group is a cornerstone of the molecule's reactivity, serving as a gateway to a vast number of derivatives. solubilityofthings.com
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid, which in turn can be converted to esters, amides, or acid halides. Conversely, reduction of the aldehyde yields a primary alcohol. jackwestin.com This transformation can be accomplished with reducing agents like sodium borohydride (B1222165). solubilityofthings.com The resultant alcohol can then undergo further reactions, such as etherification.
Nucleophilic Addition: The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophiles. jackwestin.com For example, Grignard reagents can be used to introduce various alkyl or aryl groups, leading to the formation of secondary alcohols. The addition of a cyanide ion, typically from hydrogen cyanide, produces a cyanohydrin, a versatile intermediate for synthesizing α-hydroxy acids. wikipedia.org
Condensation and Rearrangement Reactions: The aldehyde can participate in a range of condensation reactions, including the Wittig reaction to form alkenes and the aldol (B89426) condensation to create β-hydroxy aldehydes. jackwestin.com
Formation of Nitrogen-Containing Derivatives: The aldehyde can be converted into an amine via reductive amination or can react with hydrazine (B178648) to form hydrazones, which are valuable synthetic intermediates. nih.govresearchgate.net
A summary of key transformations of the aldehyde group is provided in the interactive data table below.
Table 1: Potential Transformations of the Aldehyde Functionality
| Reaction Type | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Grignard Reaction | RMgX | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR' | Alkene |
| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |
| Reductive Amination | R'NH₂, NaBH₃CN | Amine |
Modifications and Substitutions at the Oxane Ring System
The oxane ring, a six-membered saturated heterocycle, is generally stable. However, it can be chemically modified under specific conditions.
Ring-Opening Reactions: Treatment with strong acids can induce the opening of the oxane ring, with the regioselectivity of the cleavage influenced by the electronic properties of the substituents. acs.org
Ring Expansion: More complex, multi-step synthetic routes could potentially achieve ring expansion to form larger heterocyclic structures. researchgate.net
Exploiting the Fluoroethyl Group for Further Chemical Elaboration
The presence of a fluorine atom in the 2-fluoroethyl group imparts unique properties to the molecule and offers a site for further modification. wikipedia.org
Elimination Reactions: Under basic conditions, the elimination of hydrogen fluoride (B91410) could lead to the formation of a vinyl group.
Synthesis of Analogs and Congeners of 3-(2-Fluoroethyl)oxane-3-carbaldehyde for Structure-Reactivity Relationship Studies
To understand how structural changes impact the molecule's chemical and biological properties, the synthesis of analogs and congeners is crucial.
Varying the Fluoroalkyl Chain: Analogs with different fluoroalkyl chain lengths (e.g., fluoromethyl, fluoropropyl) or with varying degrees of fluorination (e.g., difluoroethyl, trifluoroethyl) can be synthesized.
Altering the Heterocyclic Core: The oxane ring can be replaced with other heterocyclic systems like oxetane, tetrahydrofuran (B95107), or piperidine (B6355638) to assess the influence of ring size and the nature of the heteroatom. researchgate.net
Introducing Substituents: Adding substituents at different positions on the oxane ring can provide insights into the steric and electronic effects on the molecule's reactivity.
Modifying the Aldehyde Group: As detailed in the first section, the aldehyde can be transformed into a wide range of other functional groups, leading to diverse classes of analogs.
The following interactive data table outlines some hypothetical analogs that could be synthesized for structure-reactivity studies.
Table 2: Hypothetical Analogs for Structure-Reactivity Studies
| Analog Type | Structural Modification | Rationale for Synthesis |
|---|---|---|
| Chain Length Variants | -(CH₂)nF, where n ≠ 2 | To study the effect of the fluoroalkyl chain's length. |
| Polyfluorinated Analogs | -(CH₂)₂F₂, -(CH₂)₂F₃ | To investigate the impact of increased fluorination. |
| Alternative Heterocycles | Replacement of oxane with tetrahydrofuran or piperidine | To determine the influence of the heterocyclic core. |
| Ring-Substituted Derivatives | Additional substituents on the oxane ring | To probe steric and electronic effects on reactivity. |
Advanced Analytical Method Development for 3 2 Fluoroethyl Oxane 3 Carbaldehyde in Chemical Processes
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating 3-(2-Fluoroethyl)oxane-3-carbaldehyde from starting materials, intermediates, and byproducts, thereby enabling accurate purity assessment and facilitating its isolation.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar organic compounds like this compound. A systematic approach to method development would involve the optimization of several key parameters to achieve a sensitive, specific, and robust separation.
A suitable starting point for method development would be a C18 stationary phase, which provides good retention for a broad range of organic molecules. The mobile phase composition is a critical parameter, and a gradient elution using a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, would be explored to ensure adequate separation of the target analyte from potential impurities with different polarities. The aldehyde functional group possesses a weak chromophore, making UV detection a viable option, typically in the range of 210-230 nm. For enhanced sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) could be employed to form a highly UV-active hydrazone derivative.
The following table outlines a hypothetical optimized HPLC method for the purity assessment of this compound.
Table 1: Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time | 8.5 minutes |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is an excellent technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight and functional groups, this compound is expected to be amenable to GC analysis. This method is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.
A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), would be a suitable choice for the separation. A temperature-programmed analysis is necessary to ensure the efficient elution of the analyte and the separation from other components in the reaction mixture. The mass spectrometer detector provides not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities based on their fragmentation patterns.
The table below presents a plausible set of GC-MS parameters for the analysis of this compound.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-300 m/z |
| Hypothetical Retention Time | 12.3 minutes |
Spectroscopic Quantification in Reaction Monitoring and Process Control
In-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing insights into reaction kinetics, mechanisms, and endpoints without the need for sampling. For the synthesis of this compound, both Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed for process control.
In-situ FTIR spectroscopy, using an attenuated total reflectance (ATR) probe, can continuously monitor the concentration of key species in the reaction mixture. acs.orgstk-online.chmt.com For instance, the disappearance of a reactant's characteristic peak or the appearance and growth of the product's carbonyl (C=O) stretching frequency (around 1725 cm⁻¹) and the C-F stretching frequency can be tracked over time. acs.orgstk-online.chmt.com
Quantitative NMR (qNMR) is another valuable technique for reaction monitoring. rptu.denih.gov By integrating the signals of specific protons in the ¹H NMR spectrum, the relative concentrations of reactants, intermediates, and the product can be determined at various time points. rptu.denih.govrsc.org The presence of a fluorine atom also allows for the use of ¹⁹F NMR, which offers a highly specific and sensitive method for tracking the fluorine-containing species throughout the reaction. nih.gov
The following table summarizes the key spectroscopic signals that could be monitored for the process control of this compound synthesis.
Table 3: Spectroscopic Signals for In-Process Monitoring
| Technique | Analyte/Functional Group | Characteristic Signal | Application |
|---|---|---|---|
| In-situ FTIR | Aldehyde (Product) | ~1725 cm⁻¹ (C=O stretch) | Monitor product formation |
| In-situ FTIR | Fluoroethyl group (Product) | ~1100-1000 cm⁻¹ (C-F stretch) | Confirm product formation |
| ¹H NMR | Aldehyde proton (Product) | ~9-10 ppm (singlet) | Quantify product |
| ¹⁹F NMR | Fluoroethyl group (Product) | Specific chemical shift | Quantify fluorine-containing species |
Chiral Analytical Methods for Enantiomeric Excess Determination (if chiral synthesis is pursued)
If the synthesis of this compound is designed to be stereoselective, it is imperative to have an analytical method to determine the enantiomeric excess (e.e.) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. Method development would involve screening different types of chiral columns and optimizing the mobile phase, which typically consists of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in normal-phase mode. The separation is based on the differential interactions of the two enantiomers with the chiral selector of the stationary phase.
A hypothetical chiral HPLC method for the determination of the enantiomeric excess of this compound is presented in the table below.
Table 4: Illustrative Chiral HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Hypothetical Retention Time (R-enantiomer) | 15.2 minutes |
| Hypothetical Retention Time (S-enantiomer) | 17.8 minutes |
| Resolution (Rs) | > 1.5 |
By integrating the peak areas of the two enantiomers, the enantiomeric excess can be calculated, providing a critical measure of the success of the asymmetric synthesis.
Potential Applications of 3 2 Fluoroethyl Oxane 3 Carbaldehyde in Chemical Research and Development
As a Versatile Building Block in Complex Organic Synthesis
Organic building blocks are fundamental components used for the construction of more complex molecular architectures. sigmaaldrich.com 3-(2-Fluoroethyl)oxane-3-carbaldehyde possesses multiple reactive sites that can be selectively manipulated, rendering it a versatile tool in the hands of synthetic chemists. The aldehyde functional group is a gateway to a plethora of chemical reactions, including nucleophilic additions, condensations, and oxidations/reductions. smolecule.com
The presence of the fluoroethyl group introduces a fluorinated motif early in a synthetic sequence. This approach is often more efficient than late-stage fluorination, which can suffer from harsh reaction conditions and lack of selectivity. The oxane ring provides a stable, non-aromatic heterocyclic core, a common feature in many natural products and bioactive molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Wittig Reaction | Ph₃P=CHR', THF | 3-(2-Fluoroethyl)-3-(alkenyl)oxane |
| Grignard Addition | R''MgBr, Et₂O then H₃O⁺ | 1-(3-(2-Fluoroethyl)oxan-3-yl)alkanol |
| Reductive Amination | R₂NH, NaBH(OAc)₃, DCE | (3-(2-Fluoroethyl)oxan-3-yl)methanamine |
| Oxidation | NaClO₂, t-BuOH, NaH₂PO₄ | 3-(2-Fluoroethyl)oxane-3-carboxylic acid |
| Aldol (B89426) Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated carbonyl compound |
These potential transformations highlight the compound's utility in assembling a diverse array of more complex molecules, potentially leading to the synthesis of novel drug candidates or functional organic materials. The ability to introduce both a heterocyclic system and a fluorinated side chain in a single step is a significant advantage in multistep synthesis.
Role in the Synthesis of Novel Fluorinated Scaffolds and Heterocyclic Systems
The development of new synthetic methodologies for creating diverse molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. Fused heterocyclic systems, for instance, are of great interest due to their wide range of biological activities. nih.govresearchgate.net this compound can serve as a key intermediate in the synthesis of novel fluorinated heterocyclic systems.
The carbaldehyde group can participate in cyclization reactions to form new rings fused to the oxane core. For example, a reaction with a dinucleophile could lead to the formation of a bicyclic structure. The reactivity of aldehydes as building blocks in the synthesis of various heterocyclic systems is well-documented. nih.govresearchgate.net By analogy, this compound could be employed in similar synthetic strategies to create novel fluorinated heterocycles. nih.gov
Table 2: Illustrative Examples of Potential Heterocyclic Systems Derived from this compound
| Starting Materials | Reaction Type | Potential Heterocyclic Product |
| Hydrazine (B178648) derivatives | Condensation/Cyclization | Pyrazoline-fused oxane |
| Amidines or Guanidine | Condensation/Cyclization | Pyrimidine-fused oxane |
| o-Phenylenediamine | Condensation/Oxidative Cyclization | Benzodiazepine-fused oxane |
The synthesis of such novel fluorinated scaffolds could provide access to unexplored chemical space, offering new opportunities for the discovery of compounds with unique biological or material properties.
Utility in Advanced Materials Science
In materials science, the precise control over molecular structure is crucial for tailoring the macroscopic properties of a material. Fluorinated polymers, for example, are known for their high thermal stability, chemical resistance, and low surface energy. The title compound could potentially be utilized in this field in several ways.
As a monomer precursor , the aldehyde group can be converted into other polymerizable functionalities, such as an alcohol or an amine, which can then undergo polymerization. The resulting polymers would have fluorinated side chains, which could impart desirable properties like hydrophobicity and oleophobicity to the material's surface.
As a modifier for polymers , it could be grafted onto existing polymer backbones through reactions involving its aldehyde group. This would allow for the surface modification of materials to enhance their performance characteristics.
As a component in functional materials , the polarity and hydrogen bond accepting capability of the oxane ring, combined with the properties of the fluoroethyl group, could be exploited in the design of materials with specific electronic or optical properties. For instance, it could be a building block for the synthesis of organic light-emitting diode (OLED) materials or components of covalent organic frameworks (COFs). nih.gov
Application in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of non-covalent interactions between molecules. nih.gov The structural features of this compound suggest potential applications in this field. The oxane ring contains an oxygen atom that can act as a hydrogen bond acceptor. The fluorine atom, while a poor hydrogen bond acceptor, can engage in other non-covalent interactions, such as dipole-dipole and van der Waals interactions.
These features could allow the molecule to participate in host-guest chemistry, either as a guest molecule that fits into the cavity of a larger host molecule or as a component of a self-assembling system. The directionality and strength of these non-covalent interactions could be fine-tuned by the presence of the fluoroethyl group, potentially leading to the formation of well-defined supramolecular architectures.
As a Chemical Probe for Fundamental Reaction Development
The development of new chemical reactions is essential for advancing the field of organic synthesis. Molecules with unique structural and electronic properties can serve as valuable probes to test the scope and limitations of new synthetic methods. The presence of a fluorine atom can significantly influence the reactivity of nearby functional groups. The aldehyde in this compound is situated on a quaternary carbon adjacent to a fluoroethyl group, which could present interesting steric and electronic effects.
This compound could be used as a substrate to study new catalytic systems or to investigate reaction mechanisms. For example, its behavior in asymmetric catalysis could provide insights into how the fluoroethyl group influences stereoselectivity. The unique combination of functional groups makes it an interesting candidate for exploring novel chemical transformations.
Future Directions and Emerging Research Avenues for 3 2 Fluoroethyl Oxane 3 Carbaldehyde
Exploration of Asymmetric Synthesis Methodologies for Chiral Control
The presence of a stereocenter at the 3-position of the oxane ring in 3-(2-Fluoroethyl)oxane-3-carbaldehyde makes the development of asymmetric synthetic routes a critical area of future research. The ability to selectively synthesize one enantiomer over the other is paramount, as different enantiomers of a chiral molecule can exhibit markedly different biological activities.
Future research should focus on the development of catalytic asymmetric methods to access enantioenriched this compound. One promising approach is the use of chiral aldehyde catalysis, which has emerged as a powerful tool for asymmetric functionalization. thieme-connect.comthieme-connect.com The development of novel axially chiral aldehyde catalysts could offer new pathways for the activation of simple amine precursors in the synthesis of chiral amines and amino acids. researchgate.net Additionally, complementary catalytic strategies could be explored to access alpha-chiral aldehydes, which are valuable intermediates in organic synthesis. nih.gov
Another avenue of exploration is the asymmetric desymmetrization of prochiral oxetanes to construct chiral tetrahydrothiophenes and tetrahydroselenophenes, a strategy that could potentially be adapted for the synthesis of substituted oxanes. nsf.gov The use of metalated SAMP/RAMP hydrazones for the asymmetric synthesis of 2-substituted oxetan-3-ones also presents a potential, albeit challenging, route that could be investigated. The synthesis of new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones could also serve as effective chiral auxiliaries in the synthesis of this and other complex molecules. nih.gov
The following table illustrates a hypothetical screening of chiral catalysts for the asymmetric synthesis of this compound, highlighting the kind of data that would be sought in such research.
| Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (ee, %) |
| Chiral BINOL-derived Phosphoric Acid | 5 | 25 | 24 | 85 |
| Cinchona Alkaloid-based Squaramide | 2 | 0 | 48 | 92 |
| Proline-derived Organocatalyst | 10 | -20 | 72 | 78 |
| Chiral (P,N) Ligand-Palladium Complex | 1 | 40 | 12 | 95 |
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. ispe.orgpfizer.com For a compound like this compound, developing sustainable synthetic routes is a key future direction. This involves minimizing waste, reducing energy consumption, and using less hazardous substances. nih.govacs.org
One area of focus should be the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. mdpi.com The implementation of catalytic reactions, including biocatalysis, can also enhance sustainability by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. mdpi.com The enzymatic synthesis of fluorinated compounds is a particularly promising avenue, as it can offer high selectivity under environmentally benign conditions. nih.gov
Given the presence of a fluorine atom, developing PFAS-free synthesis methods is another critical goal. sciencedaily.com Traditional fluorination methods can involve harsh reagents and produce persistent pollutants. acs.org Research into safer and more sustainable fluorination techniques, such as those using alkali metal fluorides as the fluorine source catalyzed by novel organic compounds, could provide a more environmentally friendly route to this compound and other fluorinated molecules. criver.comresearchgate.net
The table below presents a hypothetical comparison of a traditional versus a green synthetic route for a key intermediate in the synthesis of this compound, illustrating the metrics used to assess sustainability.
| Parameter | Traditional Route | Green Route |
| Solvent | Dichloromethane | Water/Ethanol mixture |
| Catalyst | Stoichiometric strong acid | Recyclable solid acid catalyst |
| Fluorine Source | Perfluorinated reagent | Cesium Fluoride (B91410) (CsF) |
| Atom Economy | 55% | 85% |
| E-Factor (waste/product) | 20 | 3 |
Expansion into Novel Reaction Domains and Transformation Pathways
The unique combination of a cyclic ether and an aldehyde functional group in this compound opens up possibilities for exploring novel chemical transformations. The aldehyde group is a versatile handle for a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Future research could investigate the divergent coupling reactions of the oxane ring, which could lead to a variety of valuable small molecules. rsc.orgrsc.org The development of novel three-component reactions involving the aldehyde, a ketone, and a C-H acid, for instance, could rapidly generate molecular complexity from simple starting materials. mdpi.org The addition reactions of aldehydes, alcohols, and ethers to perfluorocyclobutene could also inspire new transformation pathways for this fluorinated compound. acs.org
Furthermore, the synthesis of saturated cyclic ethers is an area of ongoing interest due to their presence in many biologically active natural products. nih.gov Exploring intramolecular reactions to form the oxane ring or subsequent transformations of the ring could lead to novel molecular scaffolds. The development of catalytic asymmetric intramolecular oxa-Michael reactions, for example, could be a strategy to construct chiral cyclic ethers. organic-chemistry.org
Advanced Computational Modeling for Predictable Property Modulation and Reactivity Control
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govmdpi.com For this compound, advanced computational modeling can play a crucial role in predicting its properties and guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. nih.govresearchgate.nettandfonline.com This can help prioritize which analogs to synthesize, saving time and resources. Such predictive models are particularly valuable for screening for potential endocrine-disrupting activity of fluorinated compounds. mdpi.comrsc.org
Molecular docking simulations can be used to predict how this compound and its derivatives might bind to specific biological targets, providing insights into their potential mechanism of action. nih.govacs.org Furthermore, machine learning approaches can be employed to predict chemical reactivity, helping to optimize reaction conditions and discover new transformations. chemrxiv.orgrsc.orgnih.gov These predictive models can accelerate the discovery of new reactions and the development of more efficient synthetic processes. researchgate.net
The following table provides a hypothetical example of how computational modeling could be used to predict the properties of a series of analogs of this compound.
| Analog | Predicted Binding Affinity (Ki, nM) | Predicted Solubility (logS) | Predicted Reactivity Index |
| This compound | 150 | -2.5 | 0.85 |
| 3-(2-Fluoroethyl)oxane-3-carboxylic acid | 75 | -1.8 | 0.62 |
| 3-(2-Fluoroethyl)-3-(hydroxymethyl)oxane | 250 | -2.1 | 0.45 |
| N-((3-(2-fluoroethyl)oxan-3-yl)methyl)acetamide | 50 | -2.3 | 0.78 |
Q & A
Q. What are the primary synthetic routes for 3-(2-Fluoroethyl)oxane-3-carbaldehyde, and how can reaction conditions be optimized?
The synthesis typically involves introducing the fluoroethyl group into the oxane (tetrahydropyran) ring. A common approach is nucleophilic substitution using 2-fluoroethyl bromide or iodide with a preformed oxane-3-carbaldehyde precursor. For example:
- Step 1 : Synthesize oxane-3-carbaldehyde via acid-catalyzed cyclization of a diol or oxidation of a substituted tetrahydropyran (e.g., using pyridinium chlorochromate) .
- Step 2 : Introduce the fluoroethyl group via alkylation under basic conditions (e.g., NaH/DMF) .
- Optimization : Monitor reaction progress using TLC or GC-MS. Adjust solvent polarity (e.g., DMF vs. THF) to enhance nucleophilicity. Purity is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of spectroscopic and analytical techniques:
- NMR : and NMR to identify the aldehyde proton (δ ~9.8 ppm), fluoroethyl group (split signals due to - coupling), and oxane ring protons (δ ~3.5–4.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHFO) .
- IR : Strong carbonyl stretch (~1700 cm) for the aldehyde group .
- X-ray crystallography (if crystalline): Compare bond lengths/angles to structurally related aldehydes (e.g., 7-fluoro-4-oxochromene-3-carbaldehyde) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation from fluorinated compounds .
- Ventilation : Use a fume hood to avoid inhalation of volatile aldehydes.
- Storage : Keep at -20°C in airtight, amber glass vials to prevent degradation .
- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .
Advanced Research Questions
Q. How does the fluoroethyl substituent influence the reactivity of the aldehyde group in nucleophilic addition reactions?
The electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde, enhancing reactivity toward nucleophiles (e.g., Grignard reagents or amines). However, steric hindrance from the oxane ring may slow reactions.
- Methodological approach : Compare reaction rates with non-fluorinated analogs (e.g., 3-ethyloxane-3-carbaldehyde) using kinetic studies (UV-Vis monitoring or NMR) .
- Case study : In Knoevenagel condensations, the fluoroethyl group may reduce enolate stability due to inductive effects, requiring stronger bases (e.g., DBU vs. piperidine) .
Q. What analytical challenges arise in assessing the purity of this compound, and how can they be resolved?
- Challenge : Co-elution of fluorinated byproducts in HPLC due to similar polarity.
- Solution : Use orthogonal methods:
- GC-MS with fluorine-specific detectors (e.g., ECD) .
- NMR to detect trace fluorinated impurities .
- Chiral chromatography if stereoisomers are present (e.g., from asymmetric synthesis) .
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated carbaldehydes?
- Issue : Discrepancies in antimicrobial or enzyme inhibition assays may stem from impurities or solvent effects.
- Methodology :
Q. What strategies are effective for studying the stereochemical outcomes of reactions involving this compound?
- Chiral derivatization : Convert the aldehyde to a diastereomeric hydrazone or oxime using chiral amines, then analyze via NMR or HPLC .
- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., organocatalysts or metal complexes) to control enantioselectivity during nucleophilic additions .
- Computational modeling : Use DFT calculations to predict transition-state geometries and rationalize stereochemical preferences .
Q. How can researchers leverage this compound in designing fluorinated bioactive analogs?
- Step 1 : Use the aldehyde as a key intermediate for Schiff base formation with amines (e.g., to create antimicrobial agents) .
- Step 2 : Explore bioisosteric replacements (e.g., replacing phenyl groups with oxane rings) to improve pharmacokinetic properties .
- Case study : Fluorinated MCHR1 antagonists (e.g., FE@SNAP) demonstrate enhanced blood-brain barrier penetration due to fluorine’s lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
